Sodium 3-aminopropane-1-sulfonate

Description

The exact mass of the compound Sodium 3-aminopropane-1-sulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Sodium 3-aminopropane-1-sulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium 3-aminopropane-1-sulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

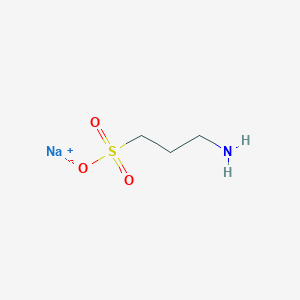

Structure

3D Structure of Parent

Properties

CAS No. |

14650-46-5 |

|---|---|

Molecular Formula |

C3H9NNaO3S |

Molecular Weight |

162.17 g/mol |

IUPAC Name |

sodium;3-aminopropane-1-sulfonate |

InChI |

InChI=1S/C3H9NO3S.Na/c4-2-1-3-8(5,6)7;/h1-4H2,(H,5,6,7); |

InChI Key |

FHELRCNMJVEIBX-UHFFFAOYSA-N |

SMILES |

C(CN)CS(=O)(=O)[O-].[Na+] |

Isomeric SMILES |

C(CN)CS(=O)(=O)[O-].[Na+] |

Canonical SMILES |

C(CN)CS(=O)(=O)O.[Na] |

Other CAS No. |

14650-46-5 |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical properties of sodium 3-aminopropane-1-sulfonate

An In-depth Technical Guide to the Physicochemical Properties of Sodium 3-Aminopropane-1-Sulfonate

Introduction

Sodium 3-aminopropane-1-sulfonate, also known as sodium homotaurine, is a chemical compound whose structural simplicity belies its significant utility in the fields of biochemistry and pharmaceutical development. As the sodium salt of 3-aminopropane-1-sulfonic acid (homotaurine or tramiprosate), it serves not only as a crucial starting material and research tool but also as a zwitterionic buffer and a potential counter-ion for active pharmaceutical ingredients (APIs). Its parent compound, homotaurine, has been investigated for its neuroprotective properties, making a thorough understanding of this sodium salt's characteristics essential for researchers in drug discovery and formulation.[1][2]

This guide provides a comprehensive analysis of the core physicochemical properties of sodium 3-aminopropane-1-sulfonate. Moving beyond a simple recitation of data, we will explore the causal relationships between its molecular structure and its functional behavior, provide validated experimental protocols for its characterization, and discuss its practical applications. This document is intended for researchers, scientists, and drug development professionals who require a deep, actionable understanding of this versatile compound.

Chemical Identity and Molecular Structure

The foundational properties of any compound are dictated by its chemical identity. Sodium 3-aminopropane-1-sulfonate is an organic sodium salt featuring a propyl chain functionalized with both an amino group and a sulfonic acid group.

Table 1: Chemical Identifiers for Sodium 3-Aminopropane-1-Sulfonate

| Identifier | Value | Reference(s) |

| CAS Number | 14650-46-5 | [3] |

| Molecular Formula | C₃H₈NNaO₃S | [3][4][5] |

| Molecular Weight | 161.16 g/mol | [3][4] |

| IUPAC Name | Sodium 3-aminopropane-1-sulfonate | [6] |

| Synonyms | Sodium 3-amino-1-propanesulfonate, Sodium homotaurine | [2][4] |

The molecule's power lies in the duality of its functional groups. The sulfonic acid moiety is strongly acidic (pKa < 2), meaning it is fully deprotonated and negatively charged across the entire physiological pH range. The terminal amino group is basic, with a pKa typically around 10.5, allowing it to be protonated and positively charged at acidic to neutral pH. This inherent zwitterionic character in the parent acid is fundamental to its behavior in solution, influencing its solubility, buffering capacity, and interaction with biological systems. The sodium salt form ensures high water solubility and ease of handling.

Caption: Relationship between functional groups and key properties.

Core Physicochemical Properties

A quantitative understanding of a compound's properties is a prerequisite for its effective application.

Table 2: Summary of Physicochemical Properties

| Property | Typical Value | Significance in Application |

| Physical Form | White to off-white or yellow crystalline powder | Indicates purity; important for handling and formulation.[3][4] |

| Solubility | Highly soluble in water | Essential for preparing aqueous solutions for assays, formulations, and as a buffer.[1][7] |

| Melting Point | Decomposes at high temperatures (parent acid >270 °C) | High thermal stability is indicative of a stable ionic crystal lattice.[8] |

| Hygroscopicity | Hygroscopic | Requires controlled storage to prevent water absorption, which can affect stability and weighing accuracy.[9] |

| pKa (Parent Acid) | pKa₁ (~1.8, -SO₃H), pKa₂ (~10.7, -NH₃⁺) | Governs ionization state in solution, buffering range, and interaction with other charged molecules. |

Stability and Storage

Trustworthiness through Protocol: The stability of a research compound is paramount. Sodium 3-aminopropane-1-sulfonate is known to be hygroscopic and is incompatible with strong oxidizing agents.[9][10] Proper storage is therefore non-negotiable for maintaining its integrity.

Recommended Storage Protocol:

-

Container: Store in a tightly sealed, airtight container to prevent moisture ingress.

-

Atmosphere: For long-term storage, purging the container with an inert gas (e.g., nitrogen or argon) is recommended.[3]

-

Temperature: Keep in a cool, dry, and dark environment, with refrigerated conditions (2-8°C) being optimal.[3][11]

-

Handling: Minimize exposure to ambient air when handling. Use of a glovebox or a controlled humidity environment is advised for sensitive applications.

Experimental Determination of Core Properties

Expertise in Execution: Simply knowing a value is insufficient; understanding its origin provides confidence. Below are standardized protocols for determining key physicochemical parameters.

Protocol 1: Quantitative Solubility Determination (Shake-Flask Method, OECD 105)

Causality: The shake-flask method is a gold-standard technique that establishes thermodynamic equilibrium between the solute and solvent, providing a definitive measure of solubility essential for formulation and bioavailability studies.

-

Preparation: Add an excess amount of sodium 3-aminopropane-1-sulfonate to a known volume of the solvent (e.g., purified water, pH 7.4 buffer) in a sealed, temperature-controlled vessel.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle or centrifuge to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC with a suitable detector (e.g., ELSD or conductivity) or quantitative NMR.

-

Calculation: Express solubility in units of mg/mL or mol/L.

Protocol 2: pKa Determination via Potentiometric Titration

Causality: Potentiometric titration directly measures the change in pH as a function of added titrant, allowing for the precise determination of the pKa values associated with the amino and sulfonate groups. This is critical for predicting the compound's charge state and behavior in different environments.

-

Sample Preparation: Accurately weigh and dissolve a known amount of the parent acid (3-aminopropane-1-sulfonic acid) in deionized, CO₂-free water.

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Use a calibrated pH electrode to monitor the solution pH.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise increments of the titrant. Record the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. The first derivative plot (ΔpH/ΔV vs. V) can be used to accurately identify the equivalence points.

Analytical and Spectroscopic Characterization

A robust analytical package ensures the identity, purity, and structural integrity of the compound.

Caption: Workflow for comprehensive physicochemical characterization.

Protocol 3: ¹H and ¹³C NMR Analysis

Causality: NMR is the most powerful technique for unambiguous structure elucidation. It provides information on the chemical environment of each proton and carbon atom, confirming the connectivity of the propyl chain and the presence of the amino group.

-

Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent, typically Deuterium Oxide (D₂O), as the compound is highly polar.

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Expected ¹H Spectrum: The spectrum should exhibit three distinct multiplets corresponding to the three methylene (-CH₂-) groups of the propyl chain. The protons on the carbon adjacent to the amino group will appear around 2.9-3.1 ppm, the central methylene protons around 1.9-2.1 ppm, and the protons adjacent to the sulfonate group around 2.8-3.0 ppm.

-

Expected ¹³C Spectrum: The spectrum will show three signals for the three unique carbon atoms in the aliphatic chain.

-

Interpretation: Confirm that the chemical shifts, integration values (for ¹H), and coupling patterns are consistent with the known structure.

Protocol 4: Purity Determination by HPLC

Causality: A validated, stability-indicating HPLC method is essential for quantifying the purity of the compound and for detecting any degradation products or impurities, which is a regulatory requirement in drug development. Due to the lack of a strong UV chromophore, an alternative detection method is required.

-

Instrumentation: An HPLC system equipped with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is ideal.

-

Column Selection: A mixed-mode column (e.g., combining reversed-phase and ion-exchange characteristics) or a Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for retaining this polar analyte.[12]

-

Mobile Phase: A typical mobile phase would consist of an acetonitrile/water gradient containing a buffer such as ammonium formate or ammonium acetate.[12]

-

Method:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detector Settings: Optimize ELSD/CAD parameters (e.g., nebulizer temperature, gas flow) according to manufacturer guidelines.

-

-

Validation: The method should be validated for specificity, linearity, accuracy, precision, and range according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.

Applications in Research and Drug Development

The unique physicochemical profile of sodium 3-aminopropane-1-sulfonate makes it a valuable tool for scientists.

-

Zwitterionic Buffers: In biochemical and cell-based assays, maintaining a stable pH is critical. The zwitterionic nature of the parent acid allows it to act as a "Good's" buffer, particularly in the physiological pH range, where it can resist pH changes without significantly interfering with biological processes.

-

Pharmaceutical Salt Formation: The use of sulfonate salts is a well-established strategy in drug development to improve the properties of an API.[13] Sulfonic acids, being strong acids, reliably form stable, crystalline salts with basic APIs. This can lead to improved solubility, dissolution rate, stability, and manufacturability compared to the free base form of the drug. Sodium 3-aminopropane-1-sulfonate can serve as a starting material for generating the free sulfonic acid used in this process.

-

Neuroscience Research: As the sodium salt of homotaurine (tramiprosate), the compound is a key reagent in studies related to Alzheimer's disease and other neurological conditions where homotaurine's role as a GABA receptor agonist and amyloid-β aggregation inhibitor is being explored.[2]

Safety and Handling

Authoritative grounding in safety is non-negotiable. According to safety data sheets, sodium 3-aminopropane-1-sulfonate is classified as an irritant.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[10]

-

Precautions:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14][15]

-

Handle only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[14]

-

Wash hands thoroughly after handling.[10]

-

Avoid contact with strong oxidizing agents.[10]

-

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[10] If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.[10]

Conclusion

Sodium 3-aminopropane-1-sulfonate is more than a simple chemical reagent; it is an enabling tool for innovation in the life sciences. Its high water solubility, thermal stability, and well-defined chemical properties make it highly reliable for a range of applications, from a buffering agent in sensitive biological assays to a key component in the synthesis of pharmaceutically relevant molecules. By understanding the interplay of its amino and sulfonate functionalities and by employing robust analytical and handling protocols as detailed in this guide, researchers and developers can confidently leverage its properties to advance their scientific objectives.

References

-

Google Patents. (n.d.). CN101362709B - 3-amino propanesulfonic acid preparation method. Retrieved from [16]

-

Google Patents. (n.d.). CN1451652A - Process for preparing 3-amino propane sulfonic acid. Retrieved from [17]

-

Elder, D. P., et al. (2010). The utility of sulfonate salts in drug development. Journal of Pharmaceutical Sciences, 99(7), 2948-61. Retrieved from [Link][13]

-

PubChem. (n.d.). Sodium 3-aminobenzenesulphonate. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Sodium 3-chloro-2-hydroxypropane-1-sulfonate on Newcrom BH. Retrieved from [Link][12]

-

Matrix Fine Chemicals. (n.d.). 3-AMINOPROPANE-1-SULFONIC ACID. Retrieved from [Link][6]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 3687-18-1|3-Aminopropane-1-sulfonic acid|BLD Pharm [bldpharm.com]

- 3. Sodium 3-aminopropane-1-sulfonate | 14650-46-5 [sigmaaldrich.com]

- 4. 3-Amino-1-propanesulfonic acid sodium salt | CymitQuimica [cymitquimica.com]

- 5. 3-Amino-1-propanesulfonic acid sodium salt | CAS 81028-90-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. 3-AMINOPROPANE-1-SULFONIC ACID | CAS 3687-18-1 [matrix-fine-chemicals.com]

- 7. CAS 17636-10-1: Sodium 3-mercapto-1-propanesulfonate [cymitquimica.com]

- 8. 3-Amino-1-propanesulfonic acid, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. Sodium 3-aminopropane-1-sulfonate | 14650-46-5 [sigmaaldrich.com]

- 12. HPLC Method for Analysis of Sodium 3-chloro-2-hydroxypropane-1-sulfonate on Newcrom BH | SIELC Technologies [sielc.com]

- 13. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. echemi.com [echemi.com]

- 16. CN101362709B - 3-amino propanesulfonic acid preparation method - Google Patents [patents.google.com]

- 17. CN1451652A - Process for preparing 3-amino propane sulfonic acid - Google Patents [patents.google.com]

Sodium 3-Aminopropane-1-Sulfonate: Comprehensive Technical Guide on Physicochemical Properties, Mechanisms, and Experimental Workflows

Introduction

Sodium 3-aminopropane-1-sulfonate, widely known in pharmacological literature as homotaurine sodium salt or tramiprosate sodium, is a highly versatile zwitterionic compound utilized extensively in neuropharmacology, bioprocessing, and drug development[1]. As a structural analog of γ-aminobutyric acid (GABA) and taurine, it has garnered significant attention for its dual capacity to act as a potent GABA-A receptor agonist and a direct inhibitor of amyloid-beta (Aβ) aggregation[2][3]. This whitepaper delineates its core physicochemical identifiers, mechanistic pathways, and provides field-validated protocols for its application in laboratory settings.

Core Chemical Identifiers and Physicochemical Properties

To ensure experimental reproducibility and accurate reagent sourcing, researchers must distinguish between the anhydrous sodium salt, the hydrated forms, and the free acid (homotaurine, CAS 3687-18-1)[4][5]. The quantitative identifiers for the sodium salt are summarized below.

Table 1: Physicochemical Properties of Sodium 3-Aminopropane-1-Sulfonate

| Property | Value / Description |

| Chemical Name | Sodium 3-aminopropane-1-sulfonate |

| Synonyms | Homotaurine sodium salt, Tramiprosate sodium, 3-Amino-1-propanesulfonic acid sodium salt |

| CAS Number (Anhydrous) | 14650-46-5[6][7] |

| CAS Number (Dihydrate) | 81028-90-2[1][8] |

| Molecular Formula | C3H8NO3S·Na[1][9] |

| Molecular Weight | 161.16 g/mol (Anhydrous)[9][10] |

| Appearance | White to off-white powder[11] |

| Solubility | Highly soluble in water; acts as a zwitterionic buffer[1] |

Pharmacological Mechanisms of Action

Sodium 3-aminopropane-1-sulfonate exhibits a bipartite mechanism of action that makes it a critical tool in neurodegenerative disease research, particularly for Alzheimer's disease (AD) and multiple sclerosis (MS)[2][3].

GABA-A Receptor Agonism

Due to its structural homology to GABA—featuring an additional carbon in its backbone compared to taurine—the compound easily crosses the blood-brain barrier (BBB)[3]. It acts as a potent GABA-A receptor agonist. In murine cerebellar granule cells, it evokes GABA-A receptor-mediated currents with an EC50 of 0.4 μM, making it significantly more potent than taurine (EC50 116 μM) and native GABA (EC50 3.7 μM)[3][12]. This agonism induces chloride (Cl-) influx, leading to neuronal hyperpolarization, which mitigates excitotoxicity and exerts potent anti-inflammatory effects on microglia and astrocytes[3].

Amyloid-Beta (Aβ) Anti-Aggregation

As a glycosaminoglycan mimetic, sodium 3-aminopropane-1-sulfonate binds directly to soluble Aβ42 monomers[13][14]. This non-covalent interaction stabilizes the monomers, actively preventing their conformational shift into neurotoxic beta-sheet structures, thereby inhibiting oligomeric and fibrillar aggregation[13][14].

Dual mechanism of Sodium 3-aminopropane-1-sulfonate via GABA-A agonism and Aβ stabilization.

Experimental Methodologies

To ensure scientific integrity and self-validating results, the following protocols detail the use of Sodium 3-aminopropane-1-sulfonate in standard neuropharmacological assays. The causality behind experimental choices is explicitly stated to guide troubleshooting.

Protocol 1: In Vitro Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition

Purpose: To quantify the compound's efficacy in preventing Aβ42 fibrillization. ThT is a fluorescent dye that selectively binds to beta-sheet-rich structures. Methodology:

-

Peptide Preparation: Dissolve lyophilized Aβ42 in hexafluoroisopropanol (HFIP) to monomerize the peptide, then evaporate the HFIP under a gentle stream of nitrogen. Causality: HFIP eliminates pre-existing aggregates and "seeds", ensuring the assay measures de novo aggregation accurately.

-

Reagent Reconstitution: Prepare a 10 mM stock of Sodium 3-aminopropane-1-sulfonate in sterile PBS (pH 7.4)[15]. Causality: Its high aqueous solubility prevents precipitation, but the pH must be strictly controlled to maintain its zwitterionic buffering state[1].

-

Incubation: In a 96-well black microplate, mix 10 μM Aβ42 with varying concentrations of the sodium salt (e.g., 0.1, 1, 10, 100 μM) and 20 μM ThT in PBS.

-

Kinetic Reading: Incubate at 37°C with continuous shaking. Measure fluorescence (Excitation: 440 nm, Emission: 482 nm) every 10 minutes for 48 hours.

-

Validation System: A successful assay will show a sigmoidal fluorescence curve in the vehicle control (indicating nucleation and elongation phases), whereas treated wells will exhibit a dose-dependent flattening of the curve, confirming the stabilization of non-fibrillar Aβ[16].

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Purpose: To validate GABA-A receptor agonism in primary cortical neurons. Methodology:

-

Cell Preparation: Culture primary murine cortical neurons for 12-14 days in vitro (DIV) to ensure mature GABA-A receptor expression.

-

Internal/External Solutions: Fill the recording pipette with a CsCl-based internal solution and bathe cells in an extracellular solution containing 1 μM Tetrodotoxin (TTX). Causality: CsCl isolates chloride currents, while TTX blocks voltage-gated sodium channels. This isolates miniature inhibitory postsynaptic currents (mIPSCs), ensuring the recorded signals are exclusively GABA-A mediated.

-

Drug Application: Apply Sodium 3-aminopropane-1-sulfonate (0.1 μM to 10 μM) via a rapid perfusion system.

-

Recording: Clamp the membrane potential at -70 mV. Record the inward chloride currents.

-

Validation System: Co-apply 10 μM bicuculline (a competitive GABA-A antagonist). The complete abolition of the evoked current validates that the response is entirely and specifically mediated by GABA-A receptors[3].

Applications in Bioprocessing and Formulation

Beyond its pharmacological utility, the zwitterionic nature of Sodium 3-aminopropane-1-sulfonate makes it an excellent excipient in bioprocessing[1][17]. It acts as a non-denaturing solubilizer and pH stabilizer during the upstream and downstream processing of recombinant proteins and monoclonal antibodies (mAbs)[17]. By shielding hydrophobic patches on proteins, it prevents aggregation during final fill-finish formulations, thereby extending the shelf-life of complex biologics[1][17].

References

-

EUDL. "Pharmacological Insights and Therapeutic Potential of Homotaurine in Neurological Disorders". [Link]

-

Alzheimer's Drug Discovery Foundation. "Homotaurine (Tramiprosate)".[Link]

-

CAS Common Chemistry. "Sodium 3-aminopropanesulfonate".[Link]

-

Frontiers in Pharmacology. "GABAA receptors as plausible molecular targets and mediators for taurine and homotaurine actions". [Link]

-

NCATS Inxight Drugs. "TRAMIPROSATE SODIUM".[Link]

-

NIH GSRS. "TRAMIPROSATE SODIUM". [Link]

-

Axios Research. "Homotaurine (Tramiprosate, Acamprosate EP Impurity A) - CAS". [Link]

-

FDA UNII Search Service. "8MH9189W53".[Link]

Sources

- 1. avantorsciences.com [avantorsciences.com]

- 2. Pharmacological Insights and Therapeutic Potential of Homotaurine in Neurological Disorders: A Review of Preclinical and Clinical Studies - EUDL [eudl.eu]

- 3. Frontiers | GABAA receptors as plausible molecular targets and mediators for taurine and homotaurine actions [frontiersin.org]

- 4. 3687-18-1|3-Aminopropane-1-sulfonic acid|BLD Pharm [bldpharm.com]

- 5. Homotaurine (Tramiprosate, Acamprosate EP Impurity A) - CAS - 3687-18-1 | Axios Research [axios-research.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. UNII - 8MH9189W53 | UNII Search Service [precision.fda.gov]

- 8. Sodium 3-aminopropane-1-sulfonate dihydrate , 98% , 81028-90-2 - CookeChem [cookechem.com]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. 14650-46-5|Sodium 3-aminopropane-1-sulfonate|BLD Pharm [bldpharm.com]

- 11. 3-Amino-1-propanesulfonic acid sodium salt | CymitQuimica [cymitquimica.com]

- 12. GABAA receptors as plausible molecular targets and mediators for taurine and homotaurine actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. alzdiscovery.org [alzdiscovery.org]

- 14. TRAMIPROSATE SODIUM [drugs.ncats.io]

- 15. Tramiprosate | Beta Amyloid | GABA Receptor | TargetMol [targetmol.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. avantorsciences.com [avantorsciences.com]

The Neuroprotective Mechanisms of Sodium 3-Aminopropane-1-Sulfonate: A Technical Guide for Researchers

Introduction

Sodium 3-aminopropane-1-sulfonate, also known as homotaurine or tramiprosate, is a small, naturally occurring amino acid analog with a compelling profile of neuroprotective activities.[1][2][3] Initially identified for its potential in Alzheimer's disease (AD) due to its anti-amyloid properties, emerging research has unveiled a multifaceted mechanism of action that extends to GABAergic modulation, anti-inflammatory effects, and the mitigation of oxidative stress.[4][5][6] This technical guide provides an in-depth exploration of the core neuroprotective mechanisms of sodium 3-aminopropane-1-sulfonate, offering researchers, scientists, and drug development professionals a comprehensive overview of its therapeutic potential and the experimental methodologies to investigate its effects.

Part 1: Inhibition of Amyloid-Beta Aggregation

The pathological aggregation of amyloid-beta (Aβ) peptides, particularly the formation of soluble oligomers, is considered a central event in the pathogenesis of Alzheimer's disease.[7] Sodium 3-aminopropane-1-sulfonate has been shown to directly interfere with this process, positioning it as a promising disease-modifying agent.[4][5][8]

Molecular Mechanism: An "Enveloping" Effect

Preclinical studies have revealed a unique "enveloping" mechanism of action where sodium 3-aminopropane-1-sulfonate binds to soluble Aβ monomers.[7][9] This interaction stabilizes the Aβ42 monomers, preventing their misfolding and subsequent self-assembly into neurotoxic oligomers and fibrillar aggregates.[5][7] Specifically, it has been demonstrated that tramiprosate binds to key amino acid residues of Aβ42, including Lys16, Lys28, and Asp23, which are crucial for the formation of oligomeric seeds.[5][9] By modulating the conformational flexibility of Aβ42 monomers, it effectively inhibits the initial steps of the aggregation cascade.[7][9]

Experimental Validation of Anti-Aggregation Activity

The inhibitory effect of sodium 3-aminopropane-1-sulfonate on Aβ aggregation can be quantitatively assessed using well-established in vitro assays.

-

Thioflavin T (ThT) Fluorescence Assay: This is a widely used method to monitor the formation of amyloid fibrils in real-time.[10] ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.

Experimental Protocol: Thioflavin T (ThT) Fluorescence Assay for Aβ42 Aggregation

-

Reagent Preparation:

-

Prepare a stock solution of synthetic Aβ42 peptide by dissolving it in a suitable solvent like hexafluoroisopropanol (HFIP) to ensure a monomeric state, followed by lyophilization to remove the solvent.

-

Reconstitute the lyophilized Aβ42 to the desired concentration (e.g., 10 µM) in a low-salt buffer (e.g., 20 mM phosphate buffer, pH 7.4).[10]

-

Prepare a stock solution of Thioflavin T (e.g., 1 mM in water) and filter it through a 0.22 µm filter.[5]

-

Prepare different concentrations of sodium 3-aminopropane-1-sulfonate in the same buffer as Aβ42.

-

-

Assay Setup:

-

In a 96-well black, clear-bottom microplate, add the Aβ42 solution, ThT solution (final concentration typically 10-20 µM), and varying concentrations of sodium 3-aminopropane-1-sulfonate or a vehicle control.[5]

-

Include a negative control with buffer and ThT only.

-

-

Data Acquisition:

-

Place the microplate in a fluorescence plate reader pre-set to 37°C.

-

Measure the fluorescence intensity at regular intervals (e.g., every 10-15 minutes) with excitation and emission wavelengths of approximately 440-450 nm and 480-490 nm, respectively.[5] Incorporate shaking between readings to promote fibril formation.

-

-

Data Analysis:

-

Subtract the background fluorescence of the ThT-only control from all readings.

-

Plot the fluorescence intensity against time to generate aggregation kinetics curves. The lag time, elongation rate, and final plateau phase can be analyzed to determine the inhibitory effect of sodium 3-aminopropane-1-sulfonate.

-

-

-

Transmission Electron Microscopy (TEM): TEM provides direct visualization of the morphology of Aβ aggregates, allowing for the qualitative assessment of fibril formation and the effect of inhibitors.[11][12]

Experimental Protocol: Negative Staining Transmission Electron Microscopy (TEM) of Aβ Fibrils

-

Sample Preparation:

-

Incubate Aβ42 with and without sodium 3-aminopropane-1-sulfonate under aggregating conditions (as described in the ThT assay).

-

Take aliquots at different time points (e.g., 0, 24, 48 hours).

-

-

Grid Preparation:

-

Place a 3-5 µL drop of the Aβ sample onto a carbon-coated copper TEM grid for 1-2 minutes.[13]

-

Wick off the excess sample using filter paper.

-

-

Staining:

-

Apply a drop of 2% (w/v) uranyl acetate solution to the grid for 1-2 minutes for negative staining.[13]

-

Wick off the excess stain.

-

-

Imaging:

-

Allow the grid to air dry completely.

-

Examine the grid using a transmission electron microscope at an appropriate magnification (e.g., 25,000-50,000x) to visualize fibrillar structures.[13]

-

-

The neuroprotective effect of sodium 3-aminopropane-1-sulfonate against Aβ-induced toxicity can be evaluated in neuronal cell culture models.

-

MTT Assay: This colorimetric assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.[14][15]

Experimental Protocol: MTT Assay for Aβ42-Induced Neurotoxicity in SH-SY5Y Cells

-

Cell Culture:

-

Culture human neuroblastoma SH-SY5Y cells in a suitable medium (e.g., DMEM/F12 with 10% FBS).

-

Seed the cells in a 96-well plate at a density of approximately 30,000 cells per well and allow them to adhere and differentiate for 24-48 hours.[16]

-

-

Treatment:

-

Prepare oligomeric Aβ42 by incubating a monomeric solution at 4°C for 24 hours.

-

Treat the cells with pre-aggregated Aβ42 (e.g., 5-10 µM) in the presence or absence of varying concentrations of sodium 3-aminopropane-1-sulfonate for 24-48 hours.

-

Include untreated cells as a control for normal viability and cells treated with vehicle as a control for any solvent effects.

-

-

MTT Incubation:

-

Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[17]

-

-

Solubilization and Measurement:

-

Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the untreated control.

-

-

Part 2: Modulation of GABAergic Neurotransmission

Beyond its anti-amyloid activity, sodium 3-aminopropane-1-sulfonate is structurally similar to the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) and has been shown to modulate GABAergic signaling.[1][2]

GABA-A Receptor Agonism

Sodium 3-aminopropane-1-sulfonate acts as a partial agonist at GABA-A receptors.[1][2][3] By binding to these receptors, it enhances inhibitory neurotransmission, which can counteract the neuronal hyperexcitability observed in neurodegenerative conditions like Alzheimer's disease.[18]

Experimental Investigation of GABAergic Activity

-

Whole-Cell Patch-Clamp Electrophysiology: This technique allows for the direct measurement of ion currents across the cell membrane in response to the application of compounds, providing a functional readout of receptor activity.[19]

Experimental Protocol: Whole-Cell Patch-Clamp Recording of GABA-A Receptor Currents

-

Cell Preparation:

-

Recording Setup:

-

Position the cell or brain slice on the stage of an inverted microscope equipped with micromanipulators.

-

Use a glass micropipette filled with an intracellular solution to form a high-resistance seal with the cell membrane (gigaohm seal).

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

-

Data Acquisition:

-

Clamp the cell membrane at a holding potential of -60 mV to -80 mV.[19][20]

-

Apply GABA (the natural agonist) at a low concentration (e.g., EC10-EC20) to elicit a baseline current.

-

Co-apply varying concentrations of sodium 3-aminopropane-1-sulfonate with GABA to assess its modulatory effects.

-

Apply sodium 3-aminopropane-1-sulfonate alone to determine its direct agonistic activity.

-

-

Data Analysis:

-

Measure the amplitude and kinetics of the elicited currents.

-

Construct dose-response curves to determine the potency (EC50) and efficacy of sodium 3-aminopropane-1-sulfonate as a GABA-A receptor agonist.

-

-

Part 3: Anti-Inflammatory Effects

Neuroinflammation, characterized by the activation of microglia and astrocytes, is a key component of the pathology of many neurodegenerative diseases.[22][23] Sodium 3-aminopropane-1-sulfonate has demonstrated anti-inflammatory properties, suggesting another avenue for its neuroprotective action.[5]

Attenuation of Microglial Activation

In response to pathological stimuli like Aβ, microglia become activated and release pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which can contribute to neuronal damage.[24] Studies have indicated that sodium 3-aminopropane-1-sulfonate can mitigate this inflammatory response.[5]

Assessing Anti-Inflammatory Activity in Cell Culture

-

Cytokine Release Assays: Measuring the levels of pro-inflammatory cytokines released from microglia in culture provides a direct assessment of the anti-inflammatory effects of a compound.

Experimental Protocol: Measurement of Cytokine Release from LPS-Stimulated Microglia

-

Cell Culture:

-

Culture a microglial cell line (e.g., BV-2 or N9) or primary microglia.

-

Seed the cells in a 24- or 96-well plate.

-

-

Treatment:

-

Pre-treat the cells with varying concentrations of sodium 3-aminopropane-1-sulfonate for 1-2 hours.

-

Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 6-24 hours to induce cytokine production.[23][25]

-

Include unstimulated and LPS-only treated cells as controls.

-

-

Sample Collection:

-

Collect the cell culture supernatant at the end of the incubation period.

-

-

Cytokine Quantification:

-

Data Analysis:

-

Compare the levels of cytokines in the sodium 3-aminopropane-1-sulfonate-treated groups to the LPS-only control to determine the extent of inhibition.

-

-

Part 4: Reduction of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is a significant contributor to neuronal damage in neurodegenerative diseases.[6][26][27] Sodium 3-aminopropane-1-sulfonate has been shown to possess antioxidant properties.[3][6]

Scavenging of Reactive Oxygen Species

As a sulfur-containing amino acid, homotaurine may exert a protective effect against cellular damage by scavenging free radicals.[24] Studies have shown that treatment with homotaurine can significantly reduce ROS levels in neuronal cells.[6][26]

Quantification of Oxidative Stress Markers

-

Cellular ROS Detection: The production of intracellular ROS can be measured using fluorescent probes.

Experimental Protocol: Measurement of Intracellular ROS using DCFDA

-

Cell Culture:

-

Culture neuronal cells (e.g., SH-SY5Y or primary neurons) in a 96-well plate.

-

-

Treatment:

-

Induce oxidative stress in the cells using an agent like hydrogen peroxide (H₂O₂) or Aβ oligomers.

-

Co-treat the cells with varying concentrations of sodium 3-aminopropane-1-sulfonate.

-

-

Probe Loading:

-

Wash the cells and incubate them with 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) (e.g., 10-20 µM) in a serum-free medium for 30-45 minutes at 37°C in the dark.[27][28][29] H2DCFDA is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[29]

-

-

Fluorescence Measurement:

-

Wash the cells to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[29]

-

-

Data Analysis:

-

Compare the fluorescence intensity of the treated groups to the oxidative stress-induced control group.

-

-

-

Lipid Peroxidation Assay (MDA Assay): Malondialdehyde (MDA) is a product of lipid peroxidation and a widely used marker of oxidative damage.[1][9]

Experimental Protocol: Measurement of Malondialdehyde (MDA) in Brain Tissue Homogenates

-

Sample Preparation:

-

Homogenize brain tissue samples in a suitable buffer (e.g., RIPA buffer) on ice.[1]

-

Centrifuge the homogenate to collect the supernatant.

-

-

TBARS Reaction:

-

Mix the supernatant with a solution of thiobarbituric acid (TBA) and an acidic reagent.[9]

-

Incubate the mixture at 95°C for 60 minutes to allow the reaction between MDA and TBA to form a colored adduct.

-

-

Measurement:

-

Cool the samples and measure the absorbance of the MDA-TBA adduct at approximately 532 nm using a spectrophotometer.[9]

-

-

Data Analysis:

-

Calculate the MDA concentration based on a standard curve generated with known concentrations of MDA. Normalize the results to the protein concentration of the tissue homogenate.

-

-

Summary of Neuroprotective Mechanisms and Clinical Observations

The neuroprotective effects of sodium 3-aminopropane-1-sulfonate are multifaceted, targeting key pathological processes in neurodegenerative diseases.

| Mechanism of Action | Key Effects | Relevant Disease Pathology |

| Inhibition of Aβ Aggregation | Binds to soluble Aβ monomers, stabilizes their structure, and prevents the formation of toxic oligomers and fibrils.[4][5][7] | Alzheimer's Disease |

| GABAergic Modulation | Acts as a partial agonist at GABA-A receptors, enhancing inhibitory neurotransmission.[1][2] | Neuronal Hyperexcitability in Epilepsy and Alzheimer's Disease |

| Anti-Inflammatory Effects | Attenuates the activation of microglia and reduces the release of pro-inflammatory cytokines.[5][23] | Neuroinflammation in various neurodegenerative disorders |

| Reduction of Oxidative Stress | Scavenges reactive oxygen species and reduces lipid peroxidation.[3][6][24] | Oxidative damage to neurons in aging and neurodegeneration |

Clinical trials with tramiprosate in Alzheimer's disease have shown mixed results in the overall population.[4][14] However, subgroup analyses revealed significant cognitive and functional benefits in patients who are homozygous for the apolipoprotein E4 (APOE4) allele, a major genetic risk factor for AD.[4][8][20][30] This suggests a pharmacogenomic effect, potentially due to the higher Aβ burden in this patient population, making them more responsive to an anti-aggregation agent.[4]

Signaling Pathways and Experimental Workflows

Diagrams

Caption: Inhibition of Aβ aggregation by Homotaurine.

Caption: Workflow for evaluating neuroprotective activity.

Conclusion

Sodium 3-aminopropane-1-sulfonate (homotaurine/tramiprosate) exhibits a robust and multifaceted mechanism of action that holds significant promise for the treatment of neurodegenerative diseases, particularly Alzheimer's disease. Its primary ability to inhibit the aggregation of amyloid-beta, coupled with its beneficial effects on GABAergic neurotransmission, neuroinflammation, and oxidative stress, provides a strong rationale for its continued investigation. The experimental protocols detailed in this guide offer a framework for researchers to further elucidate the neuroprotective properties of this compelling molecule and to explore its therapeutic potential in a range of neurological disorders.

References

- Vertex AI Search. (n.d.). Simple in vitro assays to identify amyloid-beta aggregation blockers for Alzheimer's disease therapy - PubMed.

- Alzheimer's Drug Discovery Foundation. (2023, October 19). Homotaurine (Tramiprosate).

- Manzano, S., et al. (2020, July 7). A Review on Tramiprosate (Homotaurine) in Alzheimer's Disease and Other Neurocognitive Disorders. Frontiers in Neurology.

- Drug Target Review. (2017, June 2). Insights to support a new class of therapeutics in Alzheimer's disease.

- Manzano, S., et al. (2020, July 7). A Review on Tramiprosate (Homotaurine) in Alzheimer's Disease and Other Neurocognitive Disorders. PMC.

- Sabbagh, M. N. (n.d.). Clinical Effects of Oral Tramiprosate in APOE4/4 Homozygous Patients with Mild Alzheimer's Disease Suggest Disease Modification. PMC.

- FirstWord Pharma. (2017, April 25). Alzheon Scientists Discover Novel Therapeutic Mechanism of Inhibition of Formation of Toxic Beta Amyloid Oligomers, Key Driver of Alzheimer's Disease Pathogenesis.

- Kocis, P., et al. (2017, June 15). Elucidating the Aβ42 Anti-Aggregation Mechanism of Action of Tramiprosate in Alzheimer's Disease: Integrating Molecular Analytical Methods, Pharmacokinetic and Clinical Data. PubMed.

- Abushakra, S., et al. (2017, July 17). ALZ-801 Mechanism of Action: Stoichiometry of Beta Amyloid Anti-Oligomer Effect, PK/PD, and Clinical Dose Selection for Confirmatory Phase 3 Program in Alzheimer's Disease. Alzheon.

- Selleck Chemicals. (2024, May 22). Homotaurine | GABA Receptor modulator | CAS 3687-18-1.

- EUDL. (2025, August 15). Pharmacological Insights and Therapeutic Potential of Homotaurine in Neurological Disorders: A Review of Preclinical and Clinical Studies.

- Alzheimer's Drug Discovery Foundation. (n.d.). Homotaurine (tramiprosate).

- PMC. (2025, February 21). Antioxidant, Osteogenic, and Neuroprotective Effects of Homotaurine in Aging and Parkinson's Disease Models.

- EUDL. (2025, August 15). Pharmacological Insights and Therapeutic Potential of Homotaurine in Neurological Disorders.

- Abushakra, S., et al. (2017, June 22). CLINICAL EFFECTS OF TRAMIPROSATE IN APOE4/4 HOMOZYGOUS PATIENTS WITH MILD ALZHEIMER'S DISEASE SUGGEST DISEASE MODIFICATION POTENTIAL.

- ResearchGate. (n.d.). The potential protective effect of tramiprosate (homotaurine) against Alzheimer's disease: a review | Request PDF.

- Abcam. (n.d.). DCFDA / H2DCFDA - Cellular ROS Assay Kit | ab113851.

- Springer Nature Experiments. (n.d.). Transmission Electron Microscopy of Amyloid Fibrils.

- Tian, J., & Kaufman, D. L. (2023, December 14). GABAA receptors as plausible molecular targets and mediators for taurine and homotaurine actions. PMC.

- PubMed. (n.d.). The Effect of Taurine and Its Immediate Homologs on Diabetes-Induced Oxidative Stress in the Brain and Spinal Cord of Rats.

- PubMed. (2025, February 21). Antioxidant, Osteogenic, and Neuroprotective Effects of Homotaurine in Aging and Parkinson's Disease Models.

- Unipd. (n.d.). Antioxidant, Osteogenic, and Neuroprotective Effects of Homotaurine in Aging and Parkinson's Disease Models.

- Creative Biolabs. (n.d.). Neuroinflammation Assay Services.

- Frontiers. (2023, December 13). GABAA receptors as plausible molecular targets and mediators for taurine and homotaurine actions.

- bioRxiv. (2022, March 28). A unified in vitro to in vivo fluorescence lifetime screening platform yields amyloid β aggregation inhibitors.

- MDPI. (2025, January 22). Citrinin-Induced Cellular Damage: Insights from SH-SY5Y Cell Line Studies.

- MDPI. (n.d.). Effects of Betaine on LPS-Stimulated Activation of Microglial M1/M2 Phenotypes by Suppressing TLR4/NF-κB Pathways in N9 Cells.

- PMC. (n.d.). Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells.

- ResearchGate. (2020, October 20). What is the exact protocol of ROS measurement using DCFDA?.

- MDPI. (n.d.). Cytotoxicity Modulated by Cyanotoxins in Neuroblastoma SH-SY5Y Cells.

- ResearchGate. (2012, October 25). What is the best or suitable protocol to detect the accumulation of reactive oxygen species in cell culture?.

- ResearchGate. (2026, February 16). Ex Vivo Whole-Cell Patch Clamp Recording and Pharmacological Isolation of Light-Evoked GABAA Currents v1.

- PMC. (2020, October 21). Formulation, Characterization and Evaluation against SH-SY5Y Cells of New Tacrine and Tacrine-MAP Loaded with Lipid Nanoparticles.

- PMC. (2017, January 4). Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation.

- Molecular Devices. (n.d.). GABAA Channels, Microfluidic Patch Clamp System.

- YouTube. (2022, June 9). Amyloid Fibril Formation and Different Techniques for Investigation of That..

- Frontiers. (2018, November 1). Anti-inflammatory Effects of Homotaurine in Patients With Amnestic Mild Cognitive Impairment.

- Journal of Neuroscience. (2004, February 18). Glutathione Peroxidase-Catalase Cooperativity Is Required for Resistance to Hydrogen Peroxide by Mature Rat Oligodendrocytes.

- PNAS. (n.d.). Measurement of amyloid fibril mass-per-length by tilted-beam transmission electron microscopy.

- Science Publications. (n.d.). SCANNING ELECTRON MICROSCOPE IMAGING OF AMYLOID FIBRILS.

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. Microglial activation: measurement of cytokines by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. bit.bio [bit.bio]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Transmission Electron Microscopy of Amyloid Fibrils | Springer Nature Experiments [experiments.springernature.com]

- 7. Amyloid beta (M1-42) Aggregation Monitored by Thioflavin-T (ThT) Fluorescence in a Plate Reader, published on Mar 27, 2025 [protocols.io]

- 8. protocols.io [protocols.io]

- 9. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]

- 10. Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. thescipub.com [thescipub.com]

- 13. Transmission electron microscopy assay [assay-protocol.com]

- 14. Method for measuring neurotoxicity of aggregating polypeptides with the MTT assay on differentiated neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Formulation, Characterization and Evaluation against SH-SY5Y Cells of New Tacrine and Tacrine-MAP Loaded with Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. scientificarchives.com [scientificarchives.com]

- 18. frontiersin.org [frontiersin.org]

- 19. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scilit.com [scilit.com]

- 21. researchgate.net [researchgate.net]

- 22. arigobio.com [arigobio.com]

- 23. researchgate.net [researchgate.net]

- 24. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 25. mdpi.com [mdpi.com]

- 26. rsc.org [rsc.org]

- 27. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]

- 28. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 29. doc.abcam.com [doc.abcam.com]

- 30. bit.bio [bit.bio]

Thermodynamic Stability and Molecular Dynamics of Sodium 3-Aminopropane-1-Sulfonate Solutions

An In-Depth Technical Guide for Formulation Scientists and Biophysical Researchers

As a Senior Application Scientist, I frequently encounter challenges where the intrinsic stability of a buffer or small-molecule therapeutic dictates the success of an entire experimental or clinical pipeline. Sodium 3-aminopropane-1-sulfonate—commonly known as tramiprosate, homotaurine, or 3-APS—is a prime example of a molecule whose thermodynamic properties are as critical as its biological function.

This whitepaper dissects the thermodynamic stability of sodium 3-aminopropane-1-sulfonate in aqueous solutions. We will explore its intrinsic physicochemical resilience, its role as a thermodynamic stabilizer for complex biomolecules (such as the Aβ42 peptide), and the rigorous methodologies required to quantify these energetic landscapes.

Physicochemical Profiling: The Zwitterionic Advantage

Sodium 3-aminopropane-1-sulfonate (

Intrinsic Solution Thermodynamics

At physiological pH (7.4), the molecule exists almost entirely as a zwitterion. The sulfonic acid group is fully deprotonated (

Unlike esters or amides, the carbon-sulfur (C-S) bond in the sulfonate moiety is thermodynamically stable against hydrolysis, even under elevated temperatures and extreme pH conditions. This resistance to degradation makes it an exceptional buffering agent in biotechnology and a stable active pharmaceutical ingredient (API) in drug formulation[1].

Extrinsic Thermodynamic Stabilization: The "Enveloping Mechanism"

Beyond its own stability, 3-APS acts as a profound thermodynamic modulator of disordered proteins. Advanced Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) and Nuclear Magnetic Resonance (NMR) studies have revealed that 3-APS stabilizes monomeric amyloid-beta (Aβ42) through a multi-ligand "enveloping mechanism"[2].

Rather than a traditional 1:1 lock-and-key binding, multiple 3-APS molecules interact dynamically with key charged residues (Lys16, Lys28, Asp23) on the peptide[2]. This non-specific electrostatic shielding lowers the free energy (

Solution phase transitions and thermodynamic stabilization pathways of 3-APS.

Quantitative Data: Thermodynamic and Stability Metrics

To provide a clear baseline for formulation, the following table synthesizes the thermodynamic parameters and accelerated stability metrics of 3-APS solutions.

| Parameter / Metric | Value / Observation | Analytical Method | Causality / Significance |

| Amine | ~10.1 (at 25°C) | Potentiometric Titration | Ensures the amine remains protonated at physiological pH, maintaining the zwitterionic state. |

| Sulfonate | < 1.0 | Computational / NMR | Guarantees permanent negative charge, driving high aqueous solubility. |

| Hydrolytic Degradation | < 0.1% over 6 months | HPLC-UV (40°C / 75% RH) | The C-S bond is thermodynamically inert to nucleophilic attack by water. |

| Aβ42 Binding Affinity ( | Transient / Dynamic | NMR / CoVAMPnet MD | Weak individual binding, but high avidity via multi-ligand enveloping[2]. |

| Conformational Shift | Preserves | Markov State Models | Suppresses |

Experimental Protocols: Validating Thermodynamic Stability

To rigorously quantify the thermodynamic interactions of 3-APS in solution, we employ Isothermal Titration Calorimetry (ITC) and Molecular Dynamics (MD). The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

ITC is the gold standard for directly measuring the enthalpy (

Causality Check: Why is degassing critical? Dissolved air bubbles undergo adiabatic expansion during the mechanical stirring of the titration syringe. This expansion absorbs heat, introducing massive enthalpic noise that obscures the micro-calorie heat signatures of ligand binding.

-

Buffer Matching (Critical Step): Prepare a 50 mM HEPES buffer (pH 7.4, 100 mM NaCl). Dialyze the target protein (e.g., Aβ42 monomer) against this buffer overnight. Use the exact same dialysate to dissolve the sodium 3-aminopropane-1-sulfonate powder. This eliminates heat of mixing caused by buffer mismatch.

-

Degassing: Degas both the protein solution (cell) and the 3-APS solution (syringe) under vacuum at 23°C for 10 minutes.

-

Instrument Setup: Load the sample cell with 300

of 50 -

Titration Execution: Program the ITC to perform one initial 0.5

purge injection (discard this data point to account for syringe tip diffusion), followed by 19 injections of 2.0 -

Self-Validation (Blank Subtraction): Perform an identical titration of the 3-APS syringe into a cell containing only buffer. This isolates the heat of dilution. Subtract this blank isotherm from the experimental isotherm to ensure the integrated peaks reflect only the binding enthalpy.

Protocol B: Computational Validation via CoVAMPnet (Molecular Dynamics)

To understand why 3-APS stabilizes solutions, wet-lab data must be paired with in silico Markov State Models (MSMs) like CoVAMPnet[3].

-

System Preparation: Construct 3-APS structures and optimize partial charges using Gaussian 09. Parameterize using AmberTools[4].

-

Solvation Box: Place the target peptide in a TIP3P water box, neutralizing the system with

and -

Adaptive Sampling: Run multiple short MD trajectories. Use CoVAMPnet to identify the slowest conformational modes, allowing the neural network to assign simulation frames to distinct thermodynamic states without relaxing the Markovianity assumption[3].

-

Energy Landscape Extraction: Calculate the free energy surfaces to visualize how 3-APS flattens the energy wells of aggregation-prone states.

Step-by-step workflow for self-validating ITC thermodynamic profiling.

Conclusion

The thermodynamic stability of sodium 3-aminopropane-1-sulfonate solutions is rooted in its highly resilient C-S bond and its zwitterionic equilibrium. As a formulation scientist, leveraging this stability allows for the creation of robust buffers and active therapeutics. Furthermore, by understanding its extrinsic thermodynamic effects—specifically its ability to dynamically envelop and stabilize disordered proteins—we can better engineer solutions that prevent pathological protein aggregation. Rigorous, self-validating protocols combining ITC and advanced MD simulations remain the cornerstone of characterizing these complex thermodynamic systems.

References

- Chem-Impex: 3-Aminopropanesulfonic acid sodium salt. Chem-Impex International.

- National Institutes of Health (PMC): CoVAMPnet: Comparative Markov State Analysis for Studying Effects of Drug Candidates on Disordered Biomolecules. JACS Au.

- bioRxiv: Effects of Alzheimer's Disease Drug Candidates on Disordered Aβ42 Dissected by Comparative Markov State Analysis (CoVAMPnet).

- ResearchGate: Elucidating the Aβ42 Anti-Aggregation Mechanism of Action of Tramiprosate in Alzheimer's Disease: Integrating Molecular Analytical Methods, Pharmacokinetic and Clinical Data. CNS Drugs.

Sources

Sodium 3-Aminopropane-1-Sulfonate (Homotaurine): A Potent Agonist at the GABA-A Receptor

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, mediating its effects primarily through the ionotropic GABA-A and metabotropic GABA-B receptors. The precise regulation of GABAergic signaling is critical for maintaining the balance between neuronal excitation and inhibition. Sodium 3-aminopropane-1-sulfonate, more commonly known as 3-aminopropanesulfonic acid (3-APS) or homotaurine, is a structural analogue of GABA that has garnered significant attention for its potent and specific interaction with the GABA-A receptor. This technical guide provides a comprehensive analysis of the role of Sodium 3-aminopropane-1-sulfonate as a GABA-A receptor modulator. We will explore its chemical profile, delve into the core mechanism of its agonistic action, differentiate its activity from GABA-B receptor effects, and provide detailed, field-proven experimental protocols for its characterization. This document is intended to serve as a vital resource for researchers investigating the GABAergic system and for professionals involved in the development of novel therapeutics targeting these pathways.

Introduction to the GABAergic System and GABA-A Receptors

The delicate balance between excitation and inhibition is fundamental to all nervous system functions. The GABAergic system provides the primary source of inhibitory tone in the brain.[1] GABA-A receptors (GABA-ARs) are at the heart of this system; they are ligand-gated ion channels that, upon binding GABA, open a central pore permeable to chloride ions (Cl⁻).[2] In most mature neurons, this Cl⁻ influx leads to membrane hyperpolarization, making it more difficult for the neuron to fire an action potential, thus exerting an inhibitory effect.[2]

Structurally, GABA-A receptors are pentameric protein complexes assembled from a diverse family of 19 subunits (e.g., α, β, γ, δ).[3][4] The specific subunit composition of a given receptor determines its location, physiological properties, and pharmacological sensitivity to various compounds, including benzodiazepines, barbiturates, and neurosteroids.[3][5] This heterogeneity allows for a highly nuanced regulation of neuronal inhibition across different brain regions and developmental stages.[6]

Chemical and Pharmacological Profile of Sodium 3-Aminopropane-1-Sulfonate

Sodium 3-aminopropane-1-sulfonate, also known as homotaurine or Tramiprosate, is a naturally occurring amino acid derivative.[7][8] Its structure is remarkably similar to that of GABA, with a key difference being the replacement of GABA's carboxyl group with a sulfonate group. This modification has profound implications for its pharmacological activity.

Structural Comparison

-

GABA (γ-Aminobutyric acid): The endogenous ligand for GABA receptors.

-

Taurine (2-Aminoethanesulfonic acid): An endogenous amino acid that can also activate GABA-A receptors, albeit with lower potency than homotaurine.[9]

-

Sodium 3-aminopropane-1-sulfonate (Homotaurine): A close structural analogue of GABA, featuring a three-carbon chain and a sulfonate group.[7][9]

Physicochemical and Pharmacokinetic Properties

| Property | Value | Source |

| Synonyms | 3-Aminopropane-1-sulfonic acid, Homotaurine, Tramiprosate | [7][9] |

| CAS Number | 14650-46-5 | [10][11] |

| Molecular Formula | C₃H₈NNaO₃S | [10] |

| Molecular Weight | 161.16 g/mol | [10] |

| Physical Form | White to yellow powder or crystals | [10] |

| Solubility | Soluble in water | [12] |

| Blood-Brain Barrier | Permeable | [7][8] |

A key advantage of homotaurine is its ability to cross the blood-brain barrier.[7][8] To further improve its bioavailability and tolerability, a pro-drug version, ALZ-801 (Valiltramiprosate), has been developed. ALZ-801 is efficiently metabolized into homotaurine and valine after oral administration and is currently in Phase 3 clinical trials for Alzheimer's disease.[7][9]

Core Mechanism: Potent and Specific Agonism at GABA-A Receptors

The primary mechanism of action of Sodium 3-aminopropane-1-sulfonate is its function as a direct and potent agonist at GABA-A receptors.[9] Unlike allosteric modulators that only enhance the effect of GABA, homotaurine directly binds to the GABA recognition site and activates the channel.

Binding Affinity and Functional Potency

Research has demonstrated that homotaurine is a highly potent GABA mimetic, in some cases exceeding the potency of GABA itself. It binds with high affinity to the GABA site and effectively activates the receptor's chloride channel.[9]

| Compound | Action | Binding Affinity (IC₅₀) | Functional Potency (EC₅₀) | Source |

| GABA | Endogenous Agonist | - | 3.7 µM | [9] |

| Homotaurine | Agonist | 0.16 µM (158 ± 10 nM) | 0.4 µM | [8][9] |

| Taurine | Agonist | 125 µM | 116 µM | [8][9] |

Causality: The high potency of homotaurine (HT) is evident in its ability to displace the high-affinity GABA-A ligand [³H]muscimol at nanomolar concentrations (IC₅₀ = 158 ± 10 nM).[8] Furthermore, in functional electrophysiology studies on murine cerebellar granule cells, homotaurine evoked GABA-A receptor-mediated currents with an EC₅₀ of 0.4 µM, which is nearly ten times more potent than GABA (EC₅₀ = 3.7 µM) in the same system.[9] This indicates that the sulfonate group and carbon chain length of homotaurine are highly favorable for a high-affinity interaction with the GABA binding pocket.

Specificity for GABA-A over GABA-B Receptors

An essential aspect of homotaurine's pharmacological profile is its specificity. Studies have shown that while it potently activates GABA-A receptors, it does not act as an agonist at metabotropic GABA-B receptors.[13][14] This selectivity is crucial, as non-specific activation of both receptor types could lead to a more complex and potentially undesirable side-effect profile. In fact, some derivatives of 3-aminopropanesulphonamide have been found to act as GABA-B antagonists, further highlighting the distinct structural requirements for interacting with the two receptor classes.[15]

Signaling Pathway of GABA-A Receptor Activation

Caption: Agonist binding to the GABA-A receptor and subsequent inhibitory signaling cascade.

Experimental Protocols for Characterization

To rigorously assess the interaction of Sodium 3-aminopropane-1-sulfonate with GABA-A receptors, specific and validated experimental protocols are required. The following sections detail two cornerstone methodologies: radioligand binding assays and patch-clamp electrophysiology.

Protocol 1: Competitive Radioligand Binding Assay

-

Objective: To determine the binding affinity (IC₅₀) of Sodium 3-aminopropane-1-sulfonate for the GABA-A receptor by measuring its ability to displace a known radiolabeled ligand.

-

Expertise & Causality: This assay provides a direct measure of the interaction between the compound and the receptor's binding site. We use [³H]muscimol, a high-affinity GABA-A agonist, as the radioligand. The displacement of this ligand by non-radioactive homotaurine is directly proportional to homotaurine's affinity for the same binding site. The protocol includes steps to isolate brain membranes, which are rich in GABA-A receptors, ensuring a robust and relevant biological system.

Workflow: Radioligand Binding Assay

Caption: Step-by-step workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Euthanize adult mice and rapidly dissect brain tissue (e.g., whole brain minus cerebellum) on ice.

-

Homogenize the tissue in 10 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptic membranes.

-

Wash the pellet by resuspending in fresh buffer and repeating the centrifugation step three times to remove endogenous GABA.

-

Resuspend the final pellet in assay buffer (50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a BCA or Bradford assay. Store at -80°C until use.

-

-

Binding Assay:

-

Set up assay tubes (in triplicate) with a final volume of 500 µL.

-

To each tube, add:

-

100 µg of membrane protein.

-

A fixed concentration of [³H]muscimol (e.g., 5 nM).

-

Increasing concentrations of Sodium 3-aminopropane-1-sulfonate (e.g., 10⁻¹⁰ M to 10⁻³ M).

-

-

Prepare "total binding" tubes containing only membranes and [³H]muscimol.

-

Prepare "non-specific binding" tubes containing membranes, [³H]muscimol, and a saturating concentration of unlabeled GABA (e.g., 1 mM).

-

Incubate all tubes for 60 minutes on ice (4°C).

-

-

Filtration and Counting:

-

Terminate the binding reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters, pre-soaked in 0.5% polyethyleneimine.

-

Quickly wash the filters three times with 3 mL of ice-cold assay buffer.

-

Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate.

-

Quantify the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the homotaurine concentration.

-

Fit the data using a non-linear regression model (sigmoidal dose-response) to calculate the IC₅₀ value, which is the concentration of homotaurine that inhibits 50% of the specific binding of [³H]muscimol.

-

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

-

Objective: To characterize the functional properties (potency, efficacy, kinetics) of Sodium 3-aminopropane-1-sulfonate as a GABA-A receptor agonist.

-

Expertise & Causality: This technique provides a real-time, functional readout of receptor activity by directly measuring the ion flow through the channel. By "clamping" the voltage of a neuron's membrane, we can isolate and record the currents specifically generated by the opening of GABA-A receptors in response to drug application. This allows for the determination of the EC₅₀ (concentration for half-maximal effect) and the maximal current (I_max), providing critical information on both potency and efficacy relative to the natural ligand, GABA.

Workflow: Patch-Clamp Electrophysiology

Caption: Experimental workflow for whole-cell patch-clamp recording of GABA-A currents.

Step-by-Step Methodology:

-

Cell/Slice Preparation:

-

Prepare acute brain slices (e.g., 300 µm thick from cerebellum or hippocampus) from rodents or use primary neuronal cultures known to express GABA-A receptors.

-

Maintain slices in oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF).

-

-

Recording Setup:

-

Transfer a slice or coverslip with cultured neurons to a recording chamber on an upright microscope stage.

-

Continuously perfuse with aCSF containing blockers for other synaptic activity (e.g., CNQX for AMPA receptors, APV for NMDA receptors).

-

Pull glass micropipettes (3-5 MΩ resistance) and fill with an internal solution designed to isolate chloride currents (e.g., containing high Cl⁻ and a Cs⁺ base to block K⁺ channels).

-

-

Achieving Whole-Cell Configuration:

-

Using micromanipulators, approach a neuron under visual control.

-

Apply gentle positive pressure to the pipette. Once touching the cell, release pressure and apply gentle suction to form a gigaohm seal.

-

Apply a brief, strong suction pulse to rupture the membrane patch, establishing electrical and chemical access to the cell interior (whole-cell mode).

-

-

Data Acquisition:

-

Set the amplifier to voltage-clamp mode and hold the cell at a potential of -60 mV.

-

Using a multi-barrel perfusion system positioned near the cell, apply solutions containing known concentrations of Sodium 3-aminopropane-1-sulfonate for a fixed duration (e.g., 2-5 seconds).

-

Record the resulting inward currents (due to Cl⁻ efflux with a high Cl⁻ internal solution).

-

Apply a range of concentrations (e.g., 100 nM to 1 mM) to map the dose-response relationship.

-

At the end of the experiment, apply a saturating concentration of GABA (e.g., 1 mM) to elicit the maximum possible current for normalization.

-

-

Data Analysis:

-

Measure the peak amplitude of the current evoked by each concentration of homotaurine.

-

Normalize these amplitudes to the maximal current evoked by the saturating GABA concentration.

-

Plot the normalized current amplitude against the logarithm of the drug concentration.

-

Fit the data with the Hill equation to determine the EC₅₀ and the Hill slope.

-

Therapeutic and Research Implications

The potent and specific agonism of Sodium 3-aminopropane-1-sulfonate at GABA-A receptors makes it a compound of significant interest.

-

Therapeutic Potential: Its ability to enhance inhibitory neurotransmission is being explored for neurodegenerative and neuroinflammatory conditions. In Alzheimer's disease, while also acting as an anti-amyloid agent, its GABAergic effects may help quell neuronal hyperexcitability.[16] In models of multiple sclerosis, its anti-inflammatory effects are thought to be mediated by the activation of GABA-A receptors expressed on immune cells.[7][17]

-

Research Tool: Due to its high potency and specificity, homotaurine serves as an excellent pharmacological tool for probing the function and structure of GABA-A receptors. It can be used to selectively activate these receptors to study downstream signaling events, the role of specific subunit compositions, and the overall function of inhibitory circuits in health and disease.

Conclusion

Sodium 3-aminopropane-1-sulfonate (homotaurine) is a powerful and selective agonist of the ionotropic GABA-A receptor. Its structural similarity to GABA allows it to bind directly to the receptor's orthosteric site, leading to potent activation of the chloride channel and subsequent neuronal inhibition. Its specificity for GABA-A over GABA-B receptors, combined with its ability to cross the blood-brain barrier, underscores its value as both a promising therapeutic candidate and a precise tool for neuroscience research. The experimental protocols detailed herein provide a validated framework for researchers to further elucidate its mechanism of action and explore its potential in modulating the central nervous system.

References

-

GABA-A receptors as plausible molecular targets and mediators for taurine and homotaurine actions. (2023). Frontiers in Molecular Neuroscience. [Link]

-

Homotaurine (Tramiprosate). (2023). Alzheimer's Drug Discovery Foundation. [Link]

-

GABA-A receptors as plausible molecular targets and mediators for taurine and homotaurine actions. (2023). PMC. [Link]

-

Tian, J., Dang, H., Wallner, M., Olsen, R., & Kaufman, D. L. (2018). Homotaurine, a safe blood-brain barrier permeable GABA-A-R-specific agonist, ameliorates disease in mouse models of multiple sclerosis. Scientific Reports. [Link]

-

GABA-A receptors as plausible molecular targets and mediators for taurine and homotaurine actions. (2023). ResearchGate. [Link]

-

Diez-Miqueo, C., et al. (1991). GABA-B receptor modulation of the release of substance P from capsaicin-sensitive neurones in the rat trachea in vitro. British Journal of Pharmacology. [Link]

-

GABA-B receptor modulation of the release of substance P from capsaicin-sensitive neurones in the rat trachea in vitro. (1991). PubMed. [Link]

-

Hill, D. R., & Bowery, N. G. (1981). Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes. British Journal of Pharmacology. [Link]

-

Kerr, D. I., & Ong, J. (2021). Activation of the α1β2γ2L GABAA Receptor by Physiological Agonists. MDPI. [Link]

-

Siegel, G. J., Agranoff, B. W., Albers, R. W., et al., editors. (1999). GABA Receptor Physiology and Pharmacology. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. [Link]

-

Ong, J., Kerr, D. I., Bowden, J. C., & Prager, R. H. (1999). Evaluation of 3-aminopropanesulphonamide analogues of GABA as antagonists at GABA(B) receptors in peripheral and central preparations. European Journal of Pharmacology. [Link]

-

Scientists gain detailed images of how a protein that calms brain activity works. (2020). USC Dornsife. [Link]

-

GABA-A receptor. Wikipedia. [Link]

-

Jones, M. V., Sahara, Y., Dzubay, J. A., & Westbrook, G. L. (1998). Defining Affinity with the GABAA Receptor. The Journal of Neuroscience. [Link]

-

Bureau, M. H., & Olsen, R. W. (1993). GABA-A receptor subtypes: ligand binding heterogeneity demonstrated by photoaffinity labeling and autoradiography. Journal of Neurochemistry. [Link]

-

Olsen, R. W., & Sieghart, W. (2009). Structure, Function, and Modulation of GABA-A Receptors. Annual Review of Pharmacology and Toxicology. [Link]

- Process for preparing 3-amino propane sulfonic acid.

-

3 Binding Affinities (nM) of Benzodiazepine Site Ligands to GABA A... ResearchGate. [Link]

-

GABA-A-ρ Receptors in the CNS: Their Functional, Pharmacological, and Structural Properties in Neurons and Astroglia. (2023). MDPI. [Link]

-

3-aminopropane-1-sulfonic acid. ChemBK. [Link]

Sources

- 1. Scientists gain detailed images of how a protein that calms brain activity works [dornsife.usc.edu]

- 2. GABAA receptor - Wikipedia [en.wikipedia.org]

- 3. Structure, Function, and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. GABAA receptor subtypes: ligand binding heterogeneity demonstrated by photoaffinity labeling and autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Frontiers | GABAA receptors as plausible molecular targets and mediators for taurine and homotaurine actions [frontiersin.org]

- 8. GABAA receptors as plausible molecular targets and mediators for taurine and homotaurine actions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Sodium 3-aminopropane-1-sulfonate | 14650-46-5 [sigmaaldrich.com]

- 11. 14650-46-5|Sodium 3-aminopropane-1-sulfonate|BLD Pharm [bldpharm.com]

- 12. chembk.com [chembk.com]

- 13. GABAB receptor modulation of the release of substance P from capsaicin-sensitive neurones in the rat trachea in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. GABAB receptor modulation of the release of substance P from capsaicin-sensitive neurones in the rat trachea in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Evaluation of 3-aminopropanesulphonamide analogues of GABA as antagonists at GABA(B) receptors in peripheral and central preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. alzdiscovery.org [alzdiscovery.org]

- 17. Homotaurine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

Chemical structure analysis of sodium 3-aminopropane-1-sulfonate vs homotaurine

An In-depth Technical Guide to the Chemical Structure Analysis of Sodium 3-Aminopropane-1-Sulfonate and Homotaurine

Introduction

In the landscape of neuroprotective and neuromodulatory compounds, structural precision is paramount. Homotaurine (also known as Tramiprosate) and its corresponding salt, Sodium 3-aminopropane-1-sulfonate, are exemplary molecules where a subtle difference—the presence of a sodium counter-ion—dictates their physicochemical properties and handling in research and development. Homotaurine, or 3-aminopropane-1-sulfonic acid, is a structural analogue of GABA and has been investigated for its potential neuroprotective effects, particularly in Alzheimer's disease, where it is thought to inhibit the aggregation of amyloid-beta (Aβ) peptides.[1]

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive comparative analysis of the chemical structures of these two compounds. We will move beyond a simple presentation of structures to explore the causality behind the analytical methodologies used for their characterization, offering field-proven insights into their synthesis, structural elucidation, and the practical implications of their chemical forms.

Molecular Overview: An Initial Comparison

At their core, both compounds share the same organic backbone: a three-carbon chain functionalized with an amino group at one end and a sulfonic acid group at the other. The fundamental distinction lies in the state of the sulfonic acid group. Homotaurine is the free acid, existing as a zwitterion in the solid state, while Sodium 3-aminopropane-1-sulfonate is its sodium salt.[2]

Core Chemical Structures